2-Bromo-5-(tributylstannyl)thiazole
Description
Significance of Thiazole (B1198619) Heterocycles in Contemporary Chemical Research
Thiazoles, five-membered heterocyclic compounds containing sulfur and nitrogen atoms, are a cornerstone of modern chemical research. eurekaselect.comresearchgate.netuttaranchaluniversity.ac.in Their structural motif is found in a multitude of natural products, most notably vitamin B1 (thiamine), and is a critical component in many synthetic compounds with significant biological activity. eurekaselect.comijarsct.co.in The thiazole ring is a key scaffold in medicinal chemistry, appearing in drugs with antimicrobial, antiretroviral, antifungal, and anticancer properties. eurekaselect.comsysrevpharm.org This broad range of biological activity drives continuous research into the synthesis and functionalization of thiazole derivatives. researchgate.netijarsct.co.in
Role of Organotin Compounds in Carbon-Carbon Bond Formation Methodologies
Organotin compounds, or organostannanes, have been instrumental in the development of powerful carbon-carbon bond-forming reactions. wikipedia.orgthinkindiaquarterly.org Since the discovery of the first organotin compound, diethyltin (B15495199) diiodide, in 1849, the field has grown substantially, particularly with the advent of Grignard reagents for creating tin-carbon bonds. wikipedia.orgthinkindiaquarterly.org The most prominent application of organostannanes in organic synthesis is the Stille cross-coupling reaction. wikipedia.orguwindsor.ca This palladium-catalyzed reaction involves the coupling of an organostannane with an organic halide or pseudohalide, offering a versatile and functional group-tolerant method for creating new C-C bonds. wikipedia.orguwindsor.ca The stability of organostannanes to air and moisture, combined with their diverse reactivity, makes them highly valuable reagents in the synthesis of complex molecules. gelest.com
Overview of 2-Bromo-5-(tributylstannyl)thiazole (B1525905) as a Key Synthetic Intermediate
This compound is a bifunctional molecule that serves as a highly versatile building block in organic synthesis. It possesses two distinct reactive sites: a bromine atom at the 2-position and a tributylstannyl group at the 5-position of the thiazole ring. This unique arrangement allows for selective, stepwise functionalization, making it a valuable precursor for the synthesis of complex, substituted thiazole derivatives.
The presence of the tributylstannyl group primes the 5-position for Stille cross-coupling reactions, enabling the introduction of a wide variety of aryl, heteroaryl, and vinyl groups. wikipedia.orgsmolecule.com Simultaneously, the bromine atom at the 2-position can participate in a range of transformations, including other cross-coupling reactions like the Suzuki or Sonogashira couplings, or nucleophilic aromatic substitution. This dual reactivity allows for the controlled and sequential introduction of different substituents onto the thiazole core, providing a powerful strategy for the synthesis of highly functionalized target molecules.
Interactive Data Table: Physicochemical Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 1062589-73-4 frontierspecialtychemicals.com | C15H29BrNSSn | 453.09 |
| 2-(Tributylstannyl)thiazole | 121359-48-6 sigmaaldrich.comsigmaaldrich.com | C15H29NSSn sigmaaldrich.comsigmaaldrich.com | 374.17 sigmaaldrich.comsigmaaldrich.com |
| 2-Bromo-5-nitrothiazole | 3034-48-8 nist.gov | C3HBrN2O2S nist.gov | 209.021 nist.gov |
| 5-Bromo-2-aminothiazole | 3034-23-7 | C3H3BrN2S nih.gov | 179.04 nih.gov |
| 2-Bromo-5-(difluoromethyl)-1,3,4-thiadiazole | 1340313-49-6 bldpharm.com | C3HBrF2N2S bldpharm.com | 215.02 bldpharm.com |
Research Findings on the Synthetic Utility of this compound
The strategic importance of this compound lies in its ability to undergo regioselective cross-coupling reactions. Research has demonstrated that the tributylstannyl group at the 5-position can be selectively coupled with various aryl and heteroaryl halides under Stille conditions, leaving the 2-bromo substituent intact for subsequent transformations. This allows for a modular and convergent approach to the synthesis of complex bi- and poly-heterocyclic systems.
For instance, the palladium-catalyzed Stille coupling of this compound with an aryl iodide introduces the aryl group at the 5-position of the thiazole. The resulting 2-bromo-5-arylthiazole can then undergo a second cross-coupling reaction, such as a Suzuki or Heck reaction, at the 2-position to introduce another substituent. This stepwise functionalization provides a high degree of control over the final molecular structure.
Properties
IUPAC Name |
(2-bromo-1,3-thiazol-5-yl)-tributylstannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C3HBrNS.Sn/c3*1-3-4-2;4-3-5-1-2-6-3;/h3*1,3-4H2,2H3;1H; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKZFBRKEMXQQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=C(S1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28BrNSSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Investigations of 2 Bromo 5 Tributylstannyl Thiazole
Palladium-Catalyzed Cross-Coupling Reactions
2-Bromo-5-(tributylstannyl)thiazole (B1525905) is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds.
The Stille reaction is a cornerstone of modern organic synthesis, involving the coupling of an organotin compound with an organic halide or pseudohalide, catalyzed by a palladium complex. wikipedia.org this compound can, in principle, react via either the bromo or the tributylstannyl group. However, the tributylstannyl moiety is generally the more reactive coupling partner in Stille reactions, allowing for the formation of a new carbon-carbon bond at the 5-position of the thiazole (B1198619) ring. evitachem.comresearchgate.net
The general scheme for the Stille cross-coupling of this compound with an aryl halide is as follows:
Scheme 1: Stille Cross-Coupling of this compound with an Aryl Halide

This reaction is highly valuable for the synthesis of 2-bromo-5-arylthiazoles, which can be further functionalized at the bromine position.
The Stille reaction is renowned for its broad substrate scope and excellent functional group tolerance, and the use of this compound is no exception. wikipedia.orguwindsor.ca A wide variety of aryl and heteroaryl halides can be successfully coupled with this organostannane. thieme-connect.de This includes electron-rich, electron-poor, and sterically hindered aromatic systems.
The reaction is compatible with a wide range of functional groups on the coupling partner, such as esters, ketones, nitro groups, and nitriles, which often remain unaffected under the mild reaction conditions. researchgate.netbepls.com This high degree of functional group tolerance obviates the need for extensive use of protecting groups, a significant advantage in the synthesis of complex molecules. uwindsor.ca
Table 1: Examples of Stille Cross-Coupling Reactions with this compound
| Aryl Halide | Catalyst | Ligand | Solvent | Yield (%) |
| Iodobenzene | Pd(PPh₃)₄ | PPh₃ | Toluene | 85 |
| 4-Iodoanisole | Pd₂(dba)₃ | P(t-Bu)₃ | Dioxane | 92 |
| 1-Bromo-4-nitrobenzene | PdCl₂(PPh₃)₂ | PPh₃ | DMF | 78 |
| 2-Bromopyridine | Pd(PPh₃)₄ | AsPh₃ | Toluene | 88 |
This table is illustrative and based on typical yields reported in the literature for similar Stille coupling reactions.
The choice of palladium catalyst and ligand is crucial for the success of the Stille coupling reaction. scribd.com Commonly used palladium sources include Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd₂(dba)₃. libretexts.org The active catalyst is a Pd(0) species, which can be generated in situ from a Pd(II) precatalyst. wikipedia.org
The ligands play a critical role in stabilizing the palladium center and influencing its reactivity. libretexts.org Electron-rich and bulky phosphine (B1218219) ligands, such as tri(tert-butyl)phosphine (P(t-Bu)₃) and tricyclohexylphosphine (B42057) (PCy₃), have been shown to be particularly effective in promoting the cross-coupling of challenging substrates, including aryl chlorides. nih.gov The use of such ligands can lead to faster reaction rates and higher yields. nih.gov In some cases, the addition of a copper(I) co-catalyst, such as CuI, can accelerate the reaction, although the exact mechanism of this "copper effect" is still a subject of research. researchgate.netorganic-chemistry.org
The catalytic cycle of the Stille reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgcore.ac.uk
Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide to the Pd(0) catalyst, forming a Pd(II) intermediate. wikipedia.orgscribd.com The rate of this step is dependent on the nature of the halide, with the reactivity order being I > Br > Cl. researchgate.net
Transmetalation: This is often the rate-determining step of the cycle. scribd.com The organostannane, in this case, this compound, transfers its thiazolyl group to the Pd(II) complex, displacing the halide. core.ac.uk The exact mechanism of transmetalation can be complex and may proceed through either an open or a cyclic transition state, depending on the substrates and reaction conditions. wikipedia.orgcore.ac.uk
Reductive Elimination: The final step is the reductive elimination of the newly formed biaryl product from the Pd(II) complex, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.org
Scheme 2: Catalytic Cycle of the Stille Reaction

While the Stille reaction is a powerful tool, other cross-coupling methodologies can also be employed to functionalize the thiazole ring, often starting from the corresponding halo- or organometallic derivatives.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide. rsc.orgrsc.orgresearchgate.net this compound could potentially be converted to the corresponding boronic acid or ester and then coupled with an aryl halide. Alternatively, the bromo functionality could be coupled with an arylboronic acid. researchgate.net Microwave-assisted Suzuki-Miyaura reactions have been shown to be efficient for the synthesis of 5-substituted thiazoles. rsc.org
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner. wikipedia.orgorganic-chemistry.orgchem-station.com this compound could be converted to the corresponding organozinc reagent, which would then undergo palladium- or nickel-catalyzed coupling with an aryl halide. researchgate.netresearchgate.net Organozinc reagents often exhibit high reactivity and functional group tolerance. chem-station.com
Sonogashira Coupling: This reaction is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. nih.govwikipedia.orglibretexts.orgorganic-chemistry.org The bromine at the 2-position of 2-bromo-5-substituted thiazoles can undergo Sonogashira coupling with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst. nih.govyoutube.com
Kumada Coupling: The Kumada coupling employs a Grignard reagent (an organomagnesium compound) as the coupling partner. wikipedia.orgorganic-chemistry.orgresearchgate.net While highly reactive, Grignard reagents have a lower functional group tolerance compared to organostannanes or organoborons. wikipedia.orgillinois.edu The bromine atom of a halothiazole could potentially be coupled with an aryl Grignard reagent. nih.gov
Stille Cross-Coupling with Aryl Halides and Other Electrophiles
Organolithium-Mediated Transformations
The bromine atom in this compound can be targeted for organolithium-mediated transformations. Halogen-metal exchange, typically using an alkyllithium reagent such as n-butyllithium at low temperatures, can generate a lithiated thiazole intermediate. This highly reactive species can then be quenched with various electrophiles to introduce a wide range of functional groups at the 2-position of the thiazole ring.
Scheme 3: Organolithium-Mediated Transformation of this compound

This two-step sequence provides a complementary approach to the cross-coupling reactions for the functionalization of the thiazole core, allowing for the introduction of functionalities that may not be readily accessible through other methods.
Directed Lithiation and Electrophilic Quenching Reactions
Directed lithiation of halogenated thiazoles provides a powerful method for the introduction of various functional groups onto the thiazole core. In the case of this compound, the bromine atom can direct metalation at the adjacent C2 position. Subsequent treatment with an electrophile allows for the regioselective installation of a substituent. This strategy is instrumental in building substituted thiazole derivatives that are otherwise challenging to access through classical methods. clockss.org
For instance, treatment of a bromo-substituted thiazole with a strong base like lithium diisopropylamide (LDA) at low temperatures can generate a lithiated intermediate. This intermediate can then be trapped with a variety of electrophiles, such as aldehydes, ketones, or silyl (B83357) chlorides, to yield highly functionalized thiazole products. nih.gov
Halogen Dance Rearrangements in Thiazole Systems
The "halogen dance" is a fascinating and synthetically useful isomerization reaction observed in various halogenated aromatic and heteroaromatic systems, including thiazoles. clockss.orgrsc.orgkobe-u.ac.jp This base-catalyzed rearrangement involves the migration of a halogen atom from one position to another on the aromatic ring. clockss.orgnih.govchemsrc.com
The mechanism of the halogen dance reaction is initiated by deprotonation of the thiazole ring by a strong base, typically an organolithium reagent or a lithium amide. nih.gov This generates a carbanionic species. The migration of the halogen is believed to proceed through a series of intermediates, with the exact pathway influenced by factors such as the nature of the base, the solvent, and the substitution pattern on the thiazole ring. nih.gov For some systems, the reaction may involve the formation of a halonium-like intermediate. nih.gov The rearrangement ultimately leads to a thermodynamically more stable lithiated species, which upon quenching, provides the rearranged halogenated product.
Achieving regiochemical control is a critical aspect of synthetic utility in halogen dance reactions. clockss.orgrsc.org The direction of halogen migration can often be controlled by carefully selecting the reaction conditions and the substituents on the thiazole ring. nih.gov For example, in certain dihalogenated thiazoles, the C5-halo group can be induced to migrate regioselectively to another position on the thiazole or even to an adjacent aromatic ring in bithiazole systems upon treatment with a specific base. nih.gov The interplay between the directing effects of existing substituents and the inherent stability of the possible lithiated intermediates dictates the final regiochemical outcome of the rearrangement. clockss.orgrsc.orgnih.gov
Other Selective Functionalization Reactions
Beyond lithiation and halogen dance reactions, this compound and related compounds can undergo other selective functionalization reactions, further expanding their synthetic utility.
Direct C-H functionalization has emerged as a powerful and atom-economical tool for the modification of heterocyclic compounds. clockss.orgrsc.orgkobe-u.ac.jp In the context of thiazoles, palladium-catalyzed C-H activation has been successfully employed to introduce new carbon-carbon and carbon-heteroatom bonds. For instance, azole substrates can react selectively at the C2-position with various coupling partners under palladium catalysis. While fluorine and chlorine atoms can act as directing groups for these transformations, the lability of bromine and iodine can sometimes lead to competing pathways. clockss.org
The thiazole ring in this compound is susceptible to both nucleophilic and electrophilic attack, depending on the reaction conditions and the nature of the reagent. The bromine atom at the C2 position can be displaced by various nucleophiles, particularly in the presence of a transition metal catalyst.
Furthermore, the thiazole ring itself can undergo electrophilic substitution reactions. The position of attack is governed by the directing effects of the existing bromo and tributylstannyl groups. These modifications provide additional avenues for the synthesis of diverse and complex thiazole derivatives. clockss.orgrsc.orgkobe-u.ac.jpnih.gov
Strategic Applications of 2 Bromo 5 Tributylstannyl Thiazole in Advanced Synthetic Chemistry
Construction of Complex Thiazole-Based Architectures
The unique arrangement of the bromo and tributylstannyl groups on the thiazole (B1198619) ring makes 2-Bromo-5-(tributylstannyl)thiazole (B1525905) an ideal monomer for creating larger, electronically active structures. The tributylstannyl group is a key reactant in Stille cross-coupling reactions, while the bromo group serves as a reactive site for subsequent coupling, enabling the programmed assembly of polymers and complex molecules.
In the synthesis of conjugated materials, this compound serves as a fundamental unit for constructing π-conjugated polymers. These materials are characterized by an extended system of alternating single and double bonds, which facilitates the delocalization of electrons and imparts useful electronic and optical properties. The primary method for polymerization involving this compound is the Stille coupling reaction, a palladium-catalyzed process that forms a carbon-carbon bond between an organostannane (the tributylstannyl part of the molecule) and an organohalide.
By reacting this compound with other aromatic monomers that have two halide or two stannyl (B1234572) groups, alternating copolymers can be synthesized. The thiazole ring often functions as an electron-deficient (acceptor) unit. When polymerized with an electron-rich (donor) monomer, the resulting donor-acceptor (D-A) polymer possesses a low bandgap, which is highly desirable for applications in organic electronics. The controlled, sequential nature of Stille polymerization allows for precise control over the polymer's structure, molecular weight, and resulting properties.
Table 1: Illustrative Polymerization Reactions Using this compound
| Co-monomer Example | Polymerization Method | Resulting Polymer Type | Primary Application Area |
| 4,7-Dibromobenzothiadiazole | Stille Cross-Coupling | Donor-Acceptor Copolymer | Organic Photovoltaics (OPVs) |
| 2,5-Bis(tributylstannyl)thiophene | Stille Cross-Coupling | π-Conjugated Polymer | Organic Field-Effect Transistors (OFETs) |
| 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester | Suzuki Coupling (after conversion) | Fluorene-Thiazole Copolymer | Organic Light-Emitting Diodes (OLEDs) |
Beyond linear polymers, this compound is a critical component in the synthesis of non-linear, three-dimensional structures such as star-shaped molecules and dendrimers. rsc.orgresearchgate.net These architectures consist of a central core molecule from which multiple polymeric or oligomeric "arms" radiate outwards. researchgate.net The distinct properties of these molecules compared to their linear analogs make them valuable building blocks for advanced materials. researchgate.net
The synthesis typically involves a multifunctional core (e.g., 1,3,5-tribromobenzene (B165230) or a silicon-based core with multiple reactive sites) that can react with the tributylstannyl group of the thiazole compound. rsc.org In a Stille coupling reaction, the thiazole units are attached to the core, forming the first "generation" of arms. The bromine atom on each attached thiazole unit is then available for further reactions, allowing for the extension of the arms or the attachment of other functional molecules. This iterative process is the basis for constructing complex dendritic systems with tailored properties for applications like light-harvesting and molecular electronics. rsc.org
Table 2: General Synthesis Scheme for a Thiazole-Armed Star-Shaped Molecule
| Component | Role | Example |
| Central Core | Multifunctional anchor point | 1,3,5-Tribromobenzene |
| Arm Precursor | Building block for the radiating arms | This compound |
| Catalyst System | Facilitates the C-C bond formation | Palladium catalyst (e.g., Pd(PPh₃)₄) |
| Reaction Type | Core chemical transformation | Stille Cross-Coupling |
| Resulting Structure | Final molecular architecture | A central benzene (B151609) ring with three thiazole-containing arms attached. |
Fused heterocyclic systems are constructed by combining two or more rings and are of growing importance in materials science due to their rigid, planar structures. researchgate.net These features can enhance π-π stacking and improve charge transport in organic electronic devices. This compound can be used as a precursor to create such fused systems.
The synthesis can proceed through multi-step sequences where the thiazole ring is first coupled to another aromatic system via its stannyl or bromo group. Subsequent intramolecular cyclization reactions, often promoted by a catalyst or specific reaction conditions, can then form a new ring that is fused to the original thiazole. For example, a substituent introduced at the bromine position might contain a functional group that can react with a carbon atom on the adjacent ring, leading to a rigid, polycyclic aromatic structure incorporating the thiazole moiety. These highly condensed systems are investigated for their unique photophysical properties and potential use in applications like OLEDs. researchgate.net
Role in Materials Science and Organic Electronics
The polymers and complex molecules synthesized from this compound are central to the development of next-generation organic electronic devices. The thiazole unit imparts favorable electronic properties and environmental stability to these materials.
In the field of organic photovoltaics, donor-acceptor (D-A) copolymers are the cornerstone of the active layer in bulk heterojunction solar cells. The thiazole moiety is a well-established electron-accepting unit. When this compound is used to create D-A copolymers, the resulting material has an electronic structure that promotes efficient charge separation. smolecule.com
Upon absorbing light, the polymer forms an exciton (B1674681) (a bound electron-hole pair). The energy difference between the highest occupied molecular orbital (HOMO) of the donor unit and the lowest unoccupied molecular orbital (LUMO) of the acceptor (thiazole) unit provides the driving force to split this exciton into free charge carriers. These separated electrons and holes can then travel through the material to their respective electrodes, generating a photocurrent. Star-shaped molecules containing thiazole units are also explored in OPVs, as their three-dimensional structure can improve light absorption and help create favorable morphology in the active layer. rsc.org
Organic field-effect transistors are key components in flexible displays, sensors, and RFID tags. The performance of an OFET is highly dependent on the charge carrier mobility of the semiconductor material used in its active channel. Conjugated polymers and molecules made from this compound are excellent candidates for these applications.
The thiazole ring, being electron-deficient, can help produce materials that exhibit n-type (electron-transporting) or ambipolar (both electron- and hole-transporting) behavior. The rigidity and planarity of polymers incorporating thiazole units promote ordered packing in the solid state, which is crucial for efficient charge transport. Strong intermolecular π-π stacking creates pathways for charge carriers to hop between polymer chains, leading to higher charge mobility and better device performance. The ability to precisely tune the polymer structure using building blocks like this compound allows for the optimization of these materials for high-performance OFETs. smolecule.com
Development of Light-Emitting Diodes (LEDs) and Fluorescent Dyes
The thiazole heterocycle is a key structural motif in the design of advanced materials for optoelectronic applications, including organic light-emitting diodes (OLEDs) and fluorescent dyes. mdpi.comresearchgate.net Thiazole-containing conjugated polymers are sought after for their inherent fluorescence and desirable electronic properties, which can be finely tuned by chemical modification. mdpi.comrsc.org this compound serves as a critical monomer in the synthesis of these materials through palladium-catalyzed polycondensation reactions, such as Stille polycondensation. wiley-vch.de
Research into thiazole-based fluorophores has shown that their emission characteristics can be systematically tuned by introducing various substituents onto the thiazole core. researchgate.net This tuning allows for the creation of materials that emit light across the visible spectrum, including white light, which is crucial for solid-state lighting applications. researchgate.net this compound is an ideal precursor for creating such diverse structures, as the bromine atom at the 2-position remains intact after the initial polymerization at the 5-position, offering a site for post-polymerization modification or for the initial synthesis of more complex, multi-substituted monomers.
Below is a table summarizing the properties of thiazole-based materials relevant to OLEDs and fluorescent dyes.
| Property | Significance in Optoelectronic Materials | Reference |
| Fluorescence | Thiazole is an intrinsically fluorescent heterocycle, forming the basis for many luminescent materials. | mdpi.com |
| Tunable Emission | The introduction of different substituents allows for the tuning of emission color, enabling the creation of fluorophores for various applications, including white light emission. | researchgate.net |
| High Quantum Yield | Thiazole-containing polymers can exhibit excellent luminescence efficiency in the solid state, a critical factor for bright and efficient OLEDs. | rsc.org |
| Electron Affinity | The electron-deficient nature of the thiazole ring can facilitate electron injection and transport in OLED devices. | kaust.edu.sa |
Catalytic and Fine Chemical Synthesis Intermediates
Beyond materials science, this compound is a cornerstone intermediate in the synthesis of fine chemicals, particularly in the pharmaceutical industry. evitachem.com The thiazole ring is a privileged scaffold found in numerous biologically active compounds, including anti-inflammatory and anticancer agents. who.intnih.gov The strategic placement of the reactive stannane (B1208499) and bromo groups on the thiazole ring allows for the precise and stepwise construction of complex molecular architectures.
The primary application of this compound in this area is as a bifunctional coupling partner. A typical synthetic strategy involves:
Stille Coupling: The tributylstannyl group at the 5-position is first utilized to couple with an aryl halide or triflate, introducing a substituent at this position. This reaction is highly selective, leaving the C-Br bond at the 2-position untouched. wiley-vch.desmolecule.com
Further Functionalization: The bromine atom at the 2-position of the resulting 5-substituted-2-bromothiazole can then undergo a subsequent cross-coupling reaction, such as a Suzuki-Miyaura coupling, to introduce a second, different substituent.
This sequential cross-coupling methodology provides a powerful and flexible route to di-substituted thiazoles with precise control over the substitution pattern. Such compounds are often inaccessible through classical condensation methods. This approach is instrumental in creating libraries of novel compounds for drug discovery and in the synthesis of specific, high-value active pharmaceutical ingredients and other fine chemicals. who.intnih.gov
The table below outlines the sequential reactivity of this compound.
| Reaction Step | Reactive Site | Coupling Reaction | Purpose | Reference |
| Step 1 | 5-(tributylstannyl) | Stille Coupling | Introduction of a substituent at the C5 position of the thiazole ring. | wiley-vch.de |
| Step 2 | 2-Bromo | Suzuki, Heck, or other couplings | Introduction of a second, distinct substituent at the C2 position. | nih.gov |
Future Perspectives and Emerging Research Directions
Development of More Sustainable Stannylation Methodologies
The synthesis of 2-Bromo-5-(tributylstannyl)thiazole (B1525905) and related organotin compounds has traditionally relied on methods that are effective but raise environmental and safety concerns. The drive towards green chemistry is pushing for the development of more sustainable stannylation protocols. nih.govnumberanalytics.com
Future research is focused on several key areas to make the synthesis of thiazole (B1198619) stannanes more environmentally friendly. One major goal is to reduce or eliminate the use of hazardous organotin reagents and the toxic byproducts they generate. acs.orgtaylorandfrancis.com The development of catalytic systems that use less toxic and more benign tin sources is a significant area of investigation. acs.org Additionally, researchers are exploring alternative solvents to replace traditional volatile organic compounds (VOCs) with greener options like ionic liquids or deep eutectic solvents, which offer lower toxicity and higher recyclability. numberanalytics.com
The principles of atom economy are also being applied to stannylation reactions. Methodologies that maximize the incorporation of all starting materials into the final product, thereby minimizing waste, are highly sought after. nih.gov This includes the development of one-pot syntheses and tandem reactions that reduce the number of purification steps and solvent usage. nih.gov Furthermore, the use of renewable starting materials and energy-efficient reaction conditions, such as microwave-assisted or ultrasound-based synthesis, are emerging as promising sustainable alternatives. nih.govrsc.org The development of heteromultimetallic catalysis also presents a promising avenue for more sustainable organic syntheses. rsc.org
Expansion of Cross-Coupling Reaction Scope and Efficiency
This compound is a key participant in Stille cross-coupling reactions, a powerful method for forming carbon-carbon bonds. evitachem.comwikipedia.org Future research aims to expand the scope and efficiency of these reactions, making them applicable to a wider range of substrates and more tolerant of various functional groups. researchgate.net
A primary objective is to develop more active and robust palladium catalysts that can operate under milder reaction conditions and with lower catalyst loadings. libretexts.org This includes the design of novel ligands that can enhance the catalytic activity and stability of the palladium center. The Stille reaction's mechanism, which involves oxidative addition, transmetalation, and reductive elimination, has been extensively studied to inform the design of more efficient catalytic systems. wikipedia.orguwindsor.ca
Researchers are also working to broaden the variety of coupling partners that can be used with this compound. This includes exploring reactions with challenging electrophiles and developing methods for the stereoselective synthesis of complex molecules. thieme-connect.de The use of alternative metal catalysts, such as iron, is also being investigated as a lower-cost and more environmentally friendly option compared to palladium. nih.gov The development of direct catalytic cross-coupling reactions of organolithium compounds also presents new opportunities. nih.govacs.org
Design of Novel Thiazole-Stannane Based Materials with Enhanced Properties
The thiazole ring is a valuable component in the design of advanced organic materials due to its unique electronic properties. researchgate.net The use of this compound as a monomer in polymerization reactions allows for the synthesis of novel conjugated polymers with tailored optoelectronic and semiconducting properties. researchgate.netacs.org
A significant area of research is the development of thiazole-based polymers for applications in organic electronics, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). smolecule.com By carefully selecting the co-monomers and controlling the polymer architecture, researchers can fine-tune the material's band gap, charge mobility, and thermal stability. researchgate.netrsc.org For instance, the incorporation of thiazolo[5,4-d]thiazole (B1587360) units has been shown to influence the optoelectronic properties of copolymers. researchgate.net
The investigation into the structure-property relationships of these materials is crucial for designing next-generation materials. rsc.org This includes understanding how the molecular packing and intermolecular interactions in the solid state affect the material's performance. rsc.org The synthesis of thiazole-containing small molecules for use in solid-state fluorescence-based optical devices is another active area of research. rsc.orgrsc.org
Computational Chemistry Approaches to Understand Reactivity and Selectivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the reactivity and selectivity of chemical reactions involving this compound. mdpi.comresearchgate.net These theoretical approaches provide valuable insights into reaction mechanisms, transition state geometries, and the electronic properties of molecules. nih.gov
DFT calculations can be used to predict the feasibility of different reaction pathways and to rationalize experimentally observed outcomes. researchgate.net For example, computational studies on the Stille coupling reaction have helped to elucidate the intricate details of the catalytic cycle, including the roles of different ligands and additives. acs.orgresearchgate.net This understanding is critical for the rational design of more efficient catalysts and for optimizing reaction conditions.
Furthermore, computational methods are being employed to predict the regioselectivity of reactions involving functionalized thiazoles. nih.gov Machine learning models, in combination with quantum mechanical calculations, are emerging as powerful tools for predicting the outcomes of complex organic reactions with high accuracy. chemrxiv.org Frontier molecular orbital (FMO) analysis is another computational technique used to gain insights into the electronic properties and chemical reactivity of thiazole derivatives. mdpi.com These computational approaches are expected to play an increasingly important role in guiding the design of new synthetic strategies and novel materials based on this compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-Bromo-5-(tributylstannyl)thiazole?
- Methodology :
- Step 1 : Bromination of a thiazole precursor (e.g., 5-tributylstannylthiazole) using electrophilic brominating agents like N-bromosuccinimide (NBS) under controlled conditions (e.g., THF, 0–25°C) .
- Step 2 : Stannylation via Stille coupling precursors. For example, reacting 2-bromothiazole derivatives with hexabutylditin (Bu₃Sn-SnBu₃) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) .
- Purification : Use column chromatography with silica gel and non-polar solvents (hexane/ethyl acetate) to isolate the product, followed by recrystallization for purity.
Q. How is the structural integrity of this compound confirmed?
- Analytical Techniques :
- X-ray Crystallography : Resolve bond angles and distances (e.g., C–Br bond length ~1.89 Å, Sn–C bond ~2.13 Å) to confirm regiochemistry .
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., thiazole protons at δ 7.2–8.5 ppm; tributyltin signals at δ 0.8–1.6 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ expected at ~481.03 g/mol).
Q. What solvents and conditions are recommended for handling this compound?
- Guidelines :
- Storage : Under inert atmosphere (argon) at –20°C to prevent oxidation/hydrolysis of the Sn–C bond.
- Solubility : Prefer anhydrous THF, DMF, or dichloromethane for reactions. Avoid protic solvents (e.g., water, alcohols) to minimize decomposition .
Advanced Research Questions
Q. How does the tributylstannyl group influence cross-coupling reactivity in complex syntheses?
- Mechanistic Insights :
- The Sn–C bond in the tributylstannyl group participates in Stille couplings with aryl/vinyl halides. Key factors:
- Catalyst : Pd⁰ (e.g., Pd₂(dba)₃) facilitates oxidative addition.
- Solvent Effects : Polar aprotic solvents (DMF) improve reaction rates by stabilizing intermediates .
- Competing Pathways : Homocoupling (e.g., forming bis-thiazoles) can occur if ligand ratios (e.g., PPh₃) or catalyst loading are suboptimal .
Q. What computational methods predict the reactivity of this compound in organometallic reactions?
- Modeling Approaches :
- DFT Calculations : Optimize transition states for Stille coupling (e.g., Gibbs free energy barriers ~25–30 kcal/mol) .
- Frontier Molecular Orbital (FMO) Analysis : Identify nucleophilic/electrophilic sites (e.g., HOMO localized on Sn, LUMO on Br) to predict regioselectivity .
Q. How can stability studies inform storage protocols for this compound?
- Experimental Design :
- Accelerated Degradation Tests : Expose samples to light, heat (40–60°C), and humidity. Monitor decomposition via TLC or GC-MS.
- Findings : Organotin compounds degrade via hydrolysis (Sn–C cleavage) in humid conditions; recommend desiccants and amber vials for long-term storage .
Q. What strategies mitigate competing side-reactions in derivatization (e.g., Suzuki vs. Buchwald-Hartwig)?
- Optimization :
- Base Selection : Use Cs₂CO₃ for Suzuki couplings (avoids Sn–N bond cleavage) .
- Ligand Screening : Bulky ligands (XPhos) suppress β-hydride elimination in amination reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
